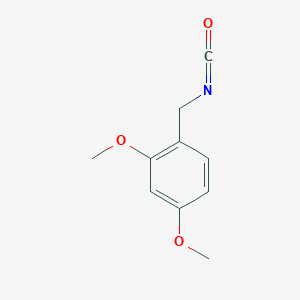

2,4-Dimethoxybenzyl isocyanate

Description

Contextualization within Isocyanate Chemistry and Protecting Group Strategies

Isocyanates are characterized by the functional group -N=C=O, which renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even carbanions. This inherent reactivity is the cornerstone of their utility in organic synthesis, most notably in the formation of urethanes (carbamates), ureas, and amides.

A critical application of isocyanates, and specifically 2,4-Dimethoxybenzyl isocyanate, lies in the realm of protecting group chemistry. Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 2,4-dimethoxybenzyl (DMB) group, often introduced via the corresponding isocyanate or amine, has proven to be a valuable N-protecting group for various functionalities. bme.hursc.orgsci-hub.ruhighfine.com Its popularity stems from its facile cleavage under specific and mild acidic conditions, which is attributed to the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring. sci-hub.ru These groups stabilize the benzylic carbocation formed during acid-mediated deprotection, thereby facilitating the removal of the protecting group. sci-hub.ru This strategic placement of methoxy groups enhances its acid lability compared to the related p-methoxybenzyl (PMB) group. highfine.com

The DMB group's stability to a range of other reaction conditions, such as those involving oxidizing and reducing agents, as well as bases and nucleophiles, further underscores its utility as a robust protecting group in complex synthetic sequences. rsc.orgresearchgate.net

Historical Evolution of this compound Applications in Organic Synthesis

The application of benzyl-type protecting groups has a long history in organic synthesis. However, the more nuanced and acid-labile variants like the 2,4-dimethoxybenzyl group gained prominence as the demand for milder and more selective deprotection methods grew, particularly in the synthesis of sensitive and complex molecules.

Early applications of the DMB group, often introduced using 2,4-dimethoxybenzylamine (B23717), focused on the protection of amides and lactams. Research published in the early 2000s demonstrated the effective cleavage of N-2,4-dimethoxybenzyl maleimides using trifluoroacetic acid (TFA), a significant step in the synthesis of indolocarbazole natural products. sci-hub.ru A 2012 study highlighted an efficacious method for the N-protection of O-aryl sulfamates using 2,4-dimethoxybenzyl groups, showcasing their stability to various reagents and quantitative deprotection with TFA in dichloromethane (B109758). rsc.orgresearchgate.net

More recent research has expanded the scope of this compound's applications. A notable example from 2022 describes its use in a novel, two-step procedure for the synthesis of pyrimidine (B1678525) nucleosides. nih.govacs.org In this methodology, the isocyanate reacts with glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives to form key intermediates that are then converted into uridine-5-carboxylic acid derivatives. nih.govacs.org This demonstrates the evolution of its use from a simple protecting group to a key reagent in the construction of complex heterocyclic scaffolds.

Significance and Versatility in Modern Synthetic Chemistry and Methodology Development

The significance of this compound in contemporary synthetic chemistry is marked by its versatility. Its application is not confined to a single class of compounds but spans a wide array of synthetic targets, including natural products, medicinal chemistry candidates, and novel materials.

In the total synthesis of natural products, the DMB protecting group has been instrumental. For instance, it was employed in the synthesis of (+)-ikarugamycin and cylindramide A. nih.gov In these syntheses, the DMB group served to protect a secondary amine, which was crucial for the successful execution of key macrocyclization steps. nih.gov

Furthermore, the development of new synthetic methodologies has leveraged the unique properties of this compound and its derivatives. Its use in multicomponent reactions (MCRs), such as the Ugi reaction, has been explored for the synthesis of lactams. thieme-connect.com In these reactions, the DMB group can be removed under acidic conditions, often facilitated by microwave irradiation, to achieve cyclization. thieme-connect.com

Recent advancements also include the development of potassium salts of N-acetylcarbamates derived from 2,4-dimethoxybenzyl alcohol. These reagents act as versatile nucleophiles for the synthesis of N-alkylacetamides and 2,4-dimethoxybenzyloxycarbonyl (Dmoz)-protected amines, further expanding the toolkit for amine functionalization. jst.go.jp

The compound's utility is also evident in the synthesis of heterocyclic systems like 1,3-diazaoxindoles, where the DMB group serves as a removable directing group to control selectivity in subsequent reactions. bme.hu

The following table summarizes some of the key applications of this compound and the corresponding DMB-protected compounds in organic synthesis.

| Application Area | Substrate/Target Molecule | Role of 2,4-Dimethoxybenzyl Moiety | Key Research Finding |

| Protecting Group Chemistry | O-Aryl sulfamates | N-Protecting group | Stable to various reagents, quantitatively removed with mild acid. rsc.orgresearchgate.net |

| Maleimides | N-Protecting group | Facile cleavage with TFA, enabling synthesis of indolocarbazoles. sci-hub.ru | |

| 1,3-Diazaoxindoles | N-Protecting group | Introduction and removal studied for synthesis of drug candidates. bme.hu | |

| Heterocyclic Synthesis | Pyrimidine nucleosides | Reagent in heterocyclization | Reacts to form uridine-5-carboxylic acid derivatives. nih.govacs.org |

| Total Synthesis | (+)-Ikarugamycin | N-Protecting group | Enabled a key macrocyclization step. nih.gov |

| Cylindramide A | N-Protecting group | Crucial for a successful macrocyclization event. nih.gov | |

| Methodology Development | Lactam synthesis | Removable group in MCRs | Ugi reaction followed by acid-mediated cyclization. thieme-connect.com |

| N-Alkylacetamides | Precursor to a versatile reagent | Forms a potassium salt for nucleophilic substitution. jst.go.jp |

The physical and chemical properties of this compound are presented in the table below.

| Property | Value |

| CAS Number | 93489-13-5 sigmaaldrich.com |

| Molecular Formula | C10H11NO3 sigmaaldrich.com |

| Molecular Weight | 193.20 g/mol sigmaaldrich.com |

| Density | 1.159 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index (n20/D) | 1.5330 sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Properties

IUPAC Name |

1-(isocyanatomethyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWLDXVEAXTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460140 | |

| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93489-13-5 | |

| Record name | 1-(Isocyanatomethyl)-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93489-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-2,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving 2,4 Dimethoxybenzyl Isocyanate

Preparation of 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salt (2,4-DM-BENAC-K)

A significant synthetic application involving the 2,4-dimethoxybenzyl moiety is the preparation of 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salt, abbreviated as 2,4-DM-BENAC-K. jst.go.jpnih.gov This compound serves as a stable, easy-to-handle, solid nucleophilic reagent. jst.go.jpresearchgate.net It is considered a refined version of benzyl (B1604629) N-acetylcarbamate potassium salt (BENAC-K). jst.go.jpresearchgate.net

The synthesis is a three-step procedure that can be scaled up to the gram scale. jst.go.jp The process begins with the N-acetylation of a carbamate (B1207046), such as methyl carbamate or phenyl carbamate, using acetic anhydride (B1165640). jst.go.jp The resulting N-acetylcarbamate then undergoes transesterification with 2,4-dimethoxybenzyl alcohol. The final step involves treating the resulting 2,4-dimethoxybenzyl N-acetylcarbamate with potassium tert-butoxide (t-BuOK) to yield 2,4-DM-BENAC-K as a white powder. jst.go.jp This salt has been found to be stable for over two years when stored in a freezer at -25 °C. jst.go.jp

Table 1: Synthesis of 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salt (2,4-DM-BENAC-K)

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Phenyl Carbamate | Acetic Anhydride, Amberlyst 15 | Phenyl N-acetylcarbamate | - | jst.go.jp |

| 2 | Phenyl N-acetylcarbamate | 2,4-Dimethoxybenzyl alcohol, Et₃N | 2,4-Dimethoxybenzyl N-acetylcarbamate | - | jst.go.jp |

| 3 | 2,4-Dimethoxybenzyl N-acetylcarbamate | Potassium tert-butoxide (t-BuOK) | 2,4-DM-BENAC-K | 99% | jst.go.jp |

An alternative initial step involves the N-acetylation of methyl carbamate with acetic anhydride and Amberlyst 15 to produce methyl N-acetylcarbamate. jst.go.jp This is followed by the subsequent transesterification and salt formation steps as described above. The purification for these conversions is notably achieved simply by recrystallization. jst.go.jp

Integration into Multistep Organic Syntheses

The utility of the 2,4-dimethoxybenzyl group is evident in its integration into various multistep synthetic strategies, either through its isocyanate form or via the 2,4-DM-BENAC-K salt.

Using 2,4-DM-BENAC-K:

Once prepared, 2,4-DM-BENAC-K functions as a versatile equivalent for both N-acetamide and Dmoz-protected nitrogen nucleophiles. jst.go.jpnih.gov It readily participates in SN2 reactions with a range of alkyl halides and sulfonates to provide substituted products in good yields. jst.go.jpresearchgate.net

A key feature of these substituted products is their differential deprotection capability. Treatment under mild acidic conditions cleaves the 2,4-dimethoxybenzyloxycarbonyl (Dmoz) group to furnish N-alkylacetamides. jst.go.jp Conversely, using basic conditions, such as potassium carbonate in methanol, selectively removes the acetyl group to afford Dmoz-protected amines. jst.go.jpnih.gov This dual reactivity makes 2,4-DM-BENAC-K a valuable tool in the synthesis of natural products and pharmaceuticals that contain acetamide (B32628) or amine functionalities. jst.go.jpresearchgate.net

Table 2: Alkylation Reactions with 2,4-DM-BENAC-K

| Alkyl Halide | Reaction Conditions | Product | Yield | Reference |

| Isobutyl bromide | DMF, 60 °C, 18.5 h | 2,4-Dimethoxybenzyl N-acetyl-N-isobutylcarbamate | 85% | jst.go.jp |

| (Bromomethyl)cyclohexane | DMF, 60 °C, 19.5 h | 2,4-Dimethoxybenzyl N-acetyl-N-(cyclohexylmethyl)carbamate | 84% | jst.go.jp |

Direct Use of 2,4-Dimethoxybenzyl Isocyanate:

The isocyanate form, this compound, is also employed directly in multistep syntheses. A notable application is in the construction of heterocyclic systems. For instance, it is used in an efficient, two-step procedure for the synthesis of pyrimidine (B1678525) nucleosides. acs.org In this method, 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives react with this compound. acs.org This reaction proceeds via transacylation to create uridine-5-carboxylic acid derivatives and related nucleoside analogues, which are important structures in medicinal chemistry. acs.org

Reactivity and Mechanistic Investigations of 2,4 Dimethoxybenzyl Isocyanate

Reactions with 5-(Aminomethylene)-1,3-dioxane-4,6-dione Derivatives

A notable application of 2,4-Dimethoxybenzyl isocyanate is in the synthesis of pyrimidine (B1678525) nucleosides through reactions with glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives. nih.govacs.orgresearchgate.netnih.govacs.org These reactions are part of an efficient, two-step procedure for creating uridine-5-carboxylic acid derivatives and related nucleosides. nih.govacs.orgresearchgate.netnih.govacs.org The process involves the initial preparation of the 5-(aminomethylene)-1,3-dioxane-4,6-dione substrates, which are then cyclized using the isocyanate. nih.govacs.org Specifically, heterocyclization with 2,4-Dimethoxybenzyl (DMB) isocyanate under basic conditions yields the corresponding protected nucleosides. nih.govacs.org These intermediates can then undergo deprotection of the DMB group using trifluoroacetic acid, followed by saponification, to yield the final nucleoside carboxylic acids. nih.govacs.org This method provides a complementary approach to traditional nucleoside synthesis strategies, such as the Vorbrüggen reaction. nih.govacs.org

Unraveling Transacylation Mechanisms in Nucleoside Synthesis

The reaction between this compound and 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives to form pyrimidine nucleosides proceeds through a transacylation mechanism. nih.govacs.orgresearchgate.netacs.org This pathway has been shown to be more probable than a potential formal [4+2] cycloaddition via ketene (B1206846) formation, which computational studies revealed to have a prohibitively high energy barrier. nih.govacs.orgresearchgate.netacs.org The transacylation pathway involves a stepwise cyclization process that ultimately provides 5-carboxyuracil nucleosides. nih.govacs.orgresearchgate.net This mechanism consists of three distinct transition states and two intermediate stages, leading to the formation of the final heterocyclic product. acs.orgresearchgate.net

Elucidation of Nucleophilic Addition Pathways

The reactivity of isocyanates is dominated by nucleophilic additions to the central carbon atom of the N=C=O group. semanticscholar.org In the context of the reaction with 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives, the mechanism is initiated by a nucleophilic attack. nih.govacs.orgresearchgate.net The first step of the favored transacylation pathway is the addition of a nitrogen anion from the aminomethylene substrate to the electrophilic carbon center of the isocyanate. acs.orgresearchgate.net This nucleophilic addition represents the first transition state in the reaction profile and is a critical step in forming the initial bond that leads to the subsequent cyclization. acs.orgresearchgate.net

Computational Chemistry in Reaction Mechanism Exploration

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanism of this compound with aminomethylene derivatives. nih.govacs.orgresearchgate.net Calculations, specifically using the B3LYP+GD3-BJ functional with Def2-SVP and Def2-TZVPP basis sets and a THF solvent model, were performed to map the free energies along the reaction profile. nih.govacs.orgresearchgate.net These studies investigated two potential pathways: a formal [4+2] cycloaddition and a transacylation mechanism. acs.orgresearchgate.netacs.org The DFT calculations revealed a high energy barrier of 45 kcal/mol for the cycloaddition pathway, making it kinetically unfavorable. nih.govacs.orgresearchgate.net In contrast, the transacylation mechanism was shown to have much lower, thermally accessible energy barriers, establishing it as the more probable reaction pathway. acs.orgresearchgate.net

The DFT analysis identified three key transition states (TS) along the transacylation pathway, providing quantitative data on their free energy barriers. acs.orgresearchgate.net All calculated barriers were found to be below 27 kcal/mol, which is considered thermally accessible. acs.orgresearchgate.net

TS1 : This first transition state corresponds to the initial nucleophilic addition of the nitrogen anion to the isocyanate carbon. It has a calculated free energy barrier of 18.5 kcal/mol. acs.orgresearchgate.net

TS2 : The second transition state involves the intramolecular addition of the urea (B33335) nitrogen anion to a carbonyl group of the Meldrum's acid moiety. This step has a higher barrier of 26.8 kcal/mol. acs.orgresearchgate.net

TS3 : The final transition state leads to the release of acetone (B3395972) and the formation of the final carboxylate product. It has a free energy barrier of 23.1 kcal/mol. acs.orgresearchgate.net

Table 1: Calculated Free Energy Barriers for the Transacylation Mechanism

| Transition State | Description | Free Energy Barrier (kcal/mol) |

|---|---|---|

| TS1 | Addition of nitrogen anion to isocyanate carbon | 18.5 acs.orgresearchgate.net |

| TS2 | Addition of urea nitrogen anion to Meldrum's acid carbonyl | 26.8 acs.orgresearchgate.net |

| TS3 | Release of acetone and formation of carboxylate | 23.1 acs.orgresearchgate.net |

The 2,4 Dimethoxybenzyl Dmb Group As a Strategic Protecting Group

Applications in Nitrogen Protection.evitachem.comiris-biotech.debenchchem.combme.hu

The DMB group has proven to be particularly effective in the protection of nitrogen-containing functional groups, such as amines, amides, and sulfamates. evitachem.comiris-biotech.debme.hu Its electron-donating methoxy (B1213986) groups enhance the stability of the protected species and influence the conditions required for its removal.

In the intricate world of peptide synthesis and the construction of complex nitrogen-containing molecules, the DMB group serves as a reliable N-protecting group. evitachem.com It can be introduced to temporarily mask the nucleophilicity of amines and the reactivity of amide nitrogens. iris-biotech.de For instance, in solid-phase peptide synthesis (SPPS), the DMB group can be used to protect the amide nitrogen of a peptide bond, which helps to disrupt peptide aggregation and improve the yield and purity of the final product. peptide.comiris-biotech.de This is particularly useful in the synthesis of "difficult" sequences that are prone to aggregation. iris-biotech.desigmaaldrich.com The DMB group is typically removed at the end of the synthesis using trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The DMB group has also been employed in the synthesis of various heterocyclic scaffolds. For example, it has been used as a protecting group in the synthesis of 1,3-diazaoxindole derivatives, which are of interest as potential drug candidates. bme.huresearchgate.net In this context, the DMB group was introduced by reacting 2,4-dimethoxybenzylamine (B23717) with a suitable precursor. bme.hu However, the removal of the DMB group from the 1,3-diazaoxindole scaffold proved to be challenging under various acidic conditions, highlighting that the stability and cleavage of the DMB group can be highly dependent on the specific molecular structure. bme.huresearchgate.net

Sulfamates are an important class of compounds, often found in medicinally relevant molecules. rsc.orgresearchgate.net However, the O-sulfamate group can be labile, particularly under basic conditions, which can limit its introduction to the later stages of a synthetic sequence. rsc.orgresearchgate.net A strategy to overcome this limitation involves the protection of the sulfamate (B1201201) nitrogen with two 2,4-dimethoxybenzyl groups. rsc.orgrsc.orgresearchgate.net

This N,N-bis(2,4-dimethoxybenzyl) protection renders the sulfamate stable to a variety of reagents, including oxidizing and reducing agents, as well as bases and nucleophiles. rsc.orgrsc.orgresearchgate.net This enhanced stability allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the sulfamate group. rsc.orgresearchgate.net The synthesis of these protected sulfamates can be achieved in high yields through a multi-step process involving reaction of a phenol (B47542) with 1,1′-sulfonylbis(2-methyl-1H-imidazole), followed by methylation and displacement with bis(2,4-dimethoxybenzyl)amine. rsc.orgrsc.org

A key advantage of using the DMB group for sulfamate protection is the ease of its removal. The bis-DMB group can be quantitatively cleaved under mild acidic conditions, typically using 10% trifluoroacetic acid in dichloromethane (B109758) at room temperature, to regenerate the primary sulfamate. rsc.orgrsc.orgresearchgate.net This facile deprotection, combined with the stability of the protected sulfamate, provides significant synthetic flexibility. rsc.orgrsc.org

| Compound Name | Application in Nitrogen Protection | Key Features |

| 2,4-Dimethoxybenzylamine | Precursor for DMB protecting group | Used in the synthesis of DMB-protected amines and amides. bme.hu |

| Bis(2,4-dimethoxybenzyl)amine | Protecting agent for sulfamates | Forms stable N,N-diprotected sulfamates. rsc.orgrsc.org |

| Fmoc-(Dmb)Gly-OH | Building block in peptide synthesis | Prevents aspartimide formation and peptide aggregation. iris-biotech.decsic.es |

Advanced Deprotection Strategies and Mechanistic Insights

The DMB group is notably acid-labile, a property that is frequently exploited for its removal. bme.hu Strong acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH) are commonly employed to cleave the DMB group from amides, lactams, and other protected functionalities. bme.huresearchgate.net The mechanism of acid-mediated cleavage proceeds via protonation of the protected heteroatom or, more favorably, the benzyl (B1604629) ring, leading to the formation of the highly stable 2,4-dimethoxybenzyl carbocation. nih.gov This stability is a direct result of charge delocalization into the electron-rich aromatic ring. The liberated carbocation is typically trapped by a scavenger, such as anisole (B1667542) or thioanisole, to prevent side reactions with the deprotected substrate. nih.govbme.husci-hub.ru

The reactivity towards acid-mediated cleavage can be influenced by electronic effects within the substrate. For instance, studies on N-(2,4-dimethoxybenzyl)maleimides revealed that electron-donating groups on the maleimide (B117702) ring facilitate the deprotection, while electron-withdrawing groups hinder it. sci-hub.ru In some cases, a combination of acids is necessary; the deprotection of a DMB-protected 5-isopropylidene-1,3-diazaoxindole was achieved using a mixture of TFA and triflic acid, whereas the C(5)-unsubstituted analogue was resistant under various acidic conditions. bme.hu This difference in reactivity highlights the subtle electronic factors that can govern the success of the deprotection. bme.huresearchgate.net Quantitative deprotection of N,N-bis(2,4-dimethoxybenzyl)sulfamates has been achieved in just two hours at room temperature using 10% TFA in dichloromethane. rsc.orgresearchgate.net

Table 1: Examples of Acid-Mediated DMB Deprotection

| Substrate Type | Acid Reagent(s) | Conditions | Scavenger | Outcome | Reference(s) |

|---|---|---|---|---|---|

| N-DMB Maleimides | Trifluoroacetic Acid (TFA) | Heat (90°C) | Anisole | Successful cleavage, rate depends on maleimide substituents. | researchgate.net, sci-hub.ru |

| N-DMB Maleimides | Methane Sulfonic Acid (MSA) | Room Temperature | Anisole | Cleavage occurs, but product instability is an issue. | sci-hub.ru |

| N-DMB 1,3-diazaoxindole | Triflic Acid (TfOH) | - | - | Unsuccessful for C(5)-unsubstituted derivative. | bme.hu, bme.hu |

| N-DMB 5-isopropylidene-1,3-diazaoxindole | TFA / Triflic Acid | - | Anisole | Successful cleavage (25% yield). | bme.hu |

| N,N-bis(DMB)sulfamates | 10% TFA in Dichloromethane | Room Temperature, 2h | - | Quantitative deprotection. | rsc.org, researchgate.net |

| DMB-protected Aminotriazines | Trifluoroacetic Acid (TFA) | - | - | High-yielding (85-99%) deprotection. | researchgate.net |

| DMB-protected Hydrazine (B178648) | TFA-DCM | - | - | Successful removal as part of a two-step linker cleavage. | nih.gov, mdpi.com |

An alternative to acid-mediated cleavage is oxidative deprotection. This method is particularly useful when the substrate contains acid-sensitive functional groups. Common oxidants for this purpose include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govclockss.orgnih.gov The mechanism is believed to involve the formation of a charge-transfer complex between the electron-rich DMB ring and the oxidant, followed by electron transfer to generate a benzyl radical cation. Subsequent reaction with water or another nucleophile leads to a hemiaminal intermediate, which then hydrolyzes to release the deprotected amine or alcohol and 2,4-dimethoxybenzaldehyde. clockss.org

DDQ has been used for the deprotection of DMB-protected amides and lactams. sci-hub.ru However, its success can be substrate-dependent. For example, attempts to remove the DMB group from certain N-protected 1,3-diazaoxindoles with DDQ or CAN were unsuccessful. bme.hu Similarly, the N-p-methoxybenzyl (PMB) group on some indole (B1671886) derivatives could be cleaved with DDQ, while others were resistant, requiring treatment with TFA instead. clockss.org

Triphenylcarbenium tetrafluoroborate (B81430) (Ph₃CBF₄) has also been utilized in a related context to activate linkers for cleavage through an oxidative process, leading to an activated acyl quinolinium intermediate that can be displaced by a nucleophile. nih.govmdpi.com This highlights the broader utility of oxidative methods in strategies involving cleavable benzyl-type moieties.

Table 2: Oxidative Reagents for DMB and Analogue Deprotection

| Reagent | Abbreviation | Typical Substrates | Notes | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloro-5,6-dicyanobenzoquinone | DDQ | Amides, Lactams, Alcohols | Mild conditions; success can be substrate-dependent. | bme.hu, sci-hub.ru, nih.gov, clockss.org |

| Cerium(IV) Ammonium Nitrate | CAN | Amides, Amines | Alternative to DDQ; can generate impurities, making purification difficult in some cases. | bme.hu, nih.gov, nih.gov |

| Triphenylcarbenium Tetrafluoroborate | Ph₃CBF₄ | Dihydroquinoline-based linkers | Used to activate linkers via oxidative aromatization. | nih.gov, mdpi.com |

To gain a deeper understanding of the factors governing deprotection, quantum chemical calculations, such as Density Functional Theory (DFT), have been employed. bme.hubme.hubme.hu These computational studies provide valuable insights into reaction mechanisms, transition states, and the influence of electronic effects on reactivity. bme.hu

In the case of the DMB-protected 1,3-diazaoxindoles, where experimental results showed a stark difference in reactivity between C(5)-unsubstituted and C(5)-isopropylidene-substituted derivatives, DFT calculations were performed to elucidate the underlying mechanism. bme.hubme.hu The calculations helped to explain the observed electronic effects that rendered the C(5)-unsubstituted system resistant to debenzylation with triflic acid, while the substituted analogue could be deprotected. bme.huresearchgate.net Such studies are crucial for rationalizing experimental outcomes and for predicting the feasibility of deprotection in new and complex molecular architectures. sci-hub.ru

Comparative Analysis of the 2,4-Dimethoxybenzyl Group with Analogous Protecting Groups

The effectiveness of the DMB group is best understood when compared to other related protecting groups, such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups. highfine.comwikipedia.org The primary difference among these lies in their lability, which is directly related to the stability of the carbocation formed upon cleavage.

The order of acid sensitivity is generally DMB > PMB > Bn. jst.go.jp The two electron-donating methoxy groups of DMB make it significantly more acid-labile than PMB, which has only one, and much more so than the Bn group, which has none. libretexts.orgjst.go.jp This allows for selective deprotection; for example, a DMB group can often be removed under conditions that leave a PMB or Bn group intact. The Boc group, another common acid-labile protecting group, is removed with moderate acids like TFA, while the more robust benzyl-based groups typically require very strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) for cleavage. wikipedia.org

Under oxidative conditions with reagents like DDQ, a similar trend is observed, with the more electron-rich aromatic rings being more susceptible to oxidation. clockss.org Therefore, the DMB group can be cleaved oxidatively under milder conditions than the PMB group. researchgate.net The Bn group is generally stable to these oxidative cleavage conditions. wikipedia.org This graduated lability allows chemists to design sophisticated protection strategies for molecules with multiple functional groups, enabling selective unmasking at various synthetic stages. wikipedia.orgresearchgate.net

Table 3: Comparison of Benzyl-Type Protecting Groups

| Protecting Group | Structure | Relative Acid Lability | Relative Oxidative Lability (DDQ/CAN) | Common Cleavage Methods | Reference(s) |

|---|---|---|---|---|---|

| Benzyl (Bn) | Benzyl- | Low | Very Low / Inert | Hydrogenolysis; Strong acids (HF, TFMSA). | wikipedia.org, libretexts.org |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl- | Medium | Medium | Hydrogenolysis; Oxidative cleavage (DDQ, CAN); Strong acids. | wikipedia.org, nih.gov, libretexts.org |

| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl- | High | High | Mild to strong acids (TFA, TfOH); Oxidative cleavage (DDQ, CAN). | researchgate.net, rsc.org, bme.hu, nih.gov |

Applications in Advanced Organic Synthesis and Methodological Development

Role in the Total Synthesis of Natural Products and Complex Molecules

2,4-Dimethoxybenzyl isocyanate has proven instrumental in the total synthesis of several complex natural products, where it is often employed to introduce a protected nitrogen functionality that facilitates key transformations.

A notable application is in the first total synthesis of (+)-Pseudodistomin D, a piperidine (B6355638) alkaloid isolated from the ascidian Pseudodistomina megalarva. thieme-connect.com In this synthesis, the absolute stereochemistry of the piperidine core was established through a dynamic kinetic asymmetric cycloaddition of this compound to a vinyl aziridine (B145994) intermediate. thieme-connect.com This reaction proceeded with high yield (88%) and excellent enantioselectivity (94% ee), demonstrating the isocyanate's crucial role in setting a key stereocenter of the complex molecule. thieme-connect.com

Another significant example is found in the convergent total synthesis of streptothricin (B1209867) F, a natural product known for its potent antimicrobial activity against Gram-negative bacteria. rsc.org During the synthesis of the gulosamine fragment, this compound was used to carbamoylate a gulal intermediate. rsc.org This step was critical for the subsequent installation of a 1,2-diamine functionality via Burgess reagent chemistry. rsc.org The 2,4-dimethoxybenzyl (DMB) moiety was later removed under acidic conditions with trifluoroacetic acid (TFA) to reveal a thiourea (B124793), which was then cyclized to form the core guanidine (B92328) structure of streptothricin F. rsc.org

In the synthesis of cylindramide A, the 2,4-dimethoxybenzyl (DMB) group served as a protecting group for a secondary amine. nih.gov The key step involved an intramolecular trapping of an acylketene, generated from the thermolysis of a dioxinone precursor, by the DMB-protected amine to form a macrolactam intermediate. nih.gov

| Natural Product | Synthetic Strategy | Role of this compound | Reference |

| (+)-Pseudodistomin D | Dynamic kinetic asymmetric cycloaddition | Key reagent for establishing the piperidine core's absolute stereochemistry. | thieme-connect.com |

| Streptothricin F | Convergent fragment coupling | Used to install a carbamate (B1207046) on a gulosamine intermediate, enabling further functionalization. | rsc.org |

| Cylindramide A | Acylketene macrocyclization | The derived DMB group protected a secondary amine nucleophile for a key macrolactamization step. | nih.gov |

Utilization in Solid-Phase Organic Synthesis (SPOS)

The 2,4-dimethoxybenzyl (DMB) group, readily introduced via its isocyanate, is highly valuable in solid-phase organic synthesis (SPOS), particularly in the design of specialized linkers and for protecting group strategies in peptide synthesis.

Safety-catch linkers are a class of connectors to the solid support that are stable to the reaction conditions used during synthesis but can be "activated" in a separate chemical step to allow for cleavage of the final product from the resin. nih.gov The DMB group has been integral to the development of such linkers.

One prominent example is the latent arylhydrazine safety-catch linker. nih.govmdpi.com To prevent unwanted side reactions, such as alkylation of the hydrazine (B178648) functionality, the linker was protected with a 2,4-dimethoxybenzyl (DMB) group. nih.govmdpi.com This DMB-protected linker is stable under various conditions. nih.gov The activation and cleavage process involves two steps:

Activation: The DMB protecting group is removed using an acidic treatment, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govmdpi.com

Cleavage: The exposed acyl arylhydrazine is then oxidized, often with copper(II) acetate, in the presence of an external nucleophile (like methanol) to release the product (e.g., a methyl ester) from the solid support. nih.govmdpi.com

This strategy has been successfully used to synthesize esters and thioesters, which are valuable intermediates for techniques like Native Chemical Ligation (NCL). nih.gov

In the realm of solid-phase peptide synthesis (SPPS), preventing aggregation of growing peptide chains, especially in "difficult sequences," is a major challenge. The introduction of a 2,4-dimethoxybenzyl group onto the amide backbone nitrogen can disrupt interchain hydrogen bonding, thereby improving solubility and synthetic outcomes. springernature.com

The DMB group has been employed as a protecting group for amide nitrogens in SPPS. For instance, substitution of an amide nitrogen with the 2,4-dimethoxybenzyl group was shown to promote the required cis-amide rotamer for a successful ring-closing metathesis reaction to form a cyclic dipeptide. researchgate.net This demonstrates its utility in controlling conformation during synthesis. The use of N,O-bis-Fmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids has also been explored as a useful intermediate strategy in peptide synthesis. springernature.com

| Application Area | Specific Use | Mechanism/Advantage | References |

| Safety-Catch Linkers | DMB as a protecting group for a latent aryl hydrazine linker. | The DMB group masks the reactive hydrazine until its desired activation by acid, allowing for controlled, late-stage cleavage. | nih.govmdpi.com |

| Solid-Phase Peptide Synthesis | Amide backbone protection. | The bulky DMB group disrupts peptide aggregation and can enforce specific conformations required for subsequent reactions like cyclization. | springernature.comresearchgate.net |

Enabling the Development of Novel Reagents and Intermediates (e.g., 2,4-DM-BENAC-K)

This compound is a precursor to innovative reagents that simplify complex synthetic transformations. A prime example is the development of 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) . researchgate.netjspc-home.com

This compound was developed as a refined version of benzyl (B1604629) N-acetylcarbamate potassium salt (BENAC-K) and serves as a simple, stable, and easy-to-handle nucleophilic acetamide (B32628) equivalent. researchgate.net Traditionally, the installation of an N-acetamide group requires a multi-step process, often involving azidation, reduction, and then acetylation. jspc-home.com The 2,4-DM-BENAC-K reagent provides a more direct route. jspc-home.com

It reacts with a wide variety of alkyl halides and sulfonates in a simple SN2 reaction to afford substituted products in good yields. researchgate.net The 2,4-dimethoxybenzyl protecting group can then be removed under specific conditions to yield the final N-alkylacetamide. This reagent represents a significant methodological advancement, offering a more efficient pathway to a common structural motif found in many pharmaceutical and natural products. researchgate.netjspc-home.com

| Reagent | Precursor | Function | Key Advantage | References |

| 2,4-DM-BENAC-K | This compound | Nucleophilic acetamide equivalent | Provides a direct, one-step method for N-acetamide installation, avoiding harsher, multi-step sequences. Stable and easy to handle. | researchgate.netjspc-home.com |

Participation in Heterocyclic Compound Synthesis (e.g., Triazines)

This compound and its derivatives are valuable synthons for constructing heterocyclic rings, which are core structures in many medicinally important compounds.

Its application has been demonstrated in the synthesis of various triazine derivatives. An efficient, solvent-free method for preparing 2,4-dimethoxybenzylaminotriazines involves the microwave-assisted reaction of 2,4-dimethoxybenzylamine (B23717) (the hydrolysis product of the isocyanate) with disubstituted chlorotriazines. researchgate.net In this reaction, the amine acts as both a nucleophile and a base to neutralize the acid formed during the substitution. researchgate.net

Furthermore, isocyanates are key reactants in the solid-phase synthesis of 1,3,5-triazine-2,4,6-triones. google.com In a typical sequence, a resin-bound amino acid reacts with an isocyanate to form a resin-bound urea (B33335). This intermediate then reacts with chlorocarbonyl isocyanate to cyclize and form the triazinetrione ring system. google.com This solid-phase approach allows for the generation of libraries of substituted triazines for biological screening. google.com

Beyond triazines, this compound has been used in the solid-phase synthesis of other heterocycles, such as 1H-pyrazolo[3,4-d]pyrimidines, via an Aza-Wittig/electrocyclic ring closure reaction sequence. researchgate.net In multicomponent reactions for synthesizing complex heterocycles, 2,4-dimethoxybenzyl amine is often used as a practical and effective surrogate for ammonia. chim.it

2,4 Dimethoxybenzyl Isocyanate in Medicinal Chemistry Research

Synthesis of Bioactive Nucleoside Analogues for Therapeutic Applications

The synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery. worktribe.com These molecules mimic natural nucleosides, the building blocks of DNA and RNA, and can interfere with viral replication or cancer cell proliferation. researchgate.netbeilstein-journals.org 2,4-Dimethoxybenzyl isocyanate plays a role in the derivatization and modification of these analogues to enhance their therapeutic properties.

One key application involves the protection of amine functionalities within the nucleoside structure. The 2,4-dimethoxybenzyl (DMB) group, introduced via the isocyanate, can serve as a protecting group that is stable under various reaction conditions but can be removed selectively when needed. researchgate.netresearchgate.net This allows for chemical modifications at other positions of the nucleoside without affecting the protected amine.

For instance, in the development of novel antiviral agents, researchers might synthesize a series of nucleoside analogues with different substituents on the sugar or base moiety to explore structure-activity relationships. biorxiv.org The use of the DMB protecting group, facilitated by this compound, enables a more flexible and efficient synthetic strategy. researchgate.net

Table 1: Applications of 2,4-Dimethoxybenzyl Group in Nucleoside Analogue Synthesis

| Application | Purpose | Reference |

|---|---|---|

| N-Protection of Sulfamates | To create stable N-protected sulfamates suitable for multi-step synthesis. | researchgate.net |

Construction of Scaffolds for Potential Drug Candidates (e.g., 1,3-Diazaoxindoles)

The 1,3-diazaoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several drug candidates. bme.hu The synthesis of these scaffolds often involves the use of benzylamines to introduce specific substituents.

In the synthesis of 4-chloro-1,3-diazaoxindoles, 2,4-dimethoxybenzylamine (B23717) (which can be synthesized from the corresponding isocyanate) has been used to react with ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives. bme.hu This reaction, followed by cyclization, yields N-substituted 1,3-diazaoxindoles. bme.hu The 2,4-dimethoxybenzyl group can then be removed under specific acidic conditions, such as with triflic acid, to yield the N-unsubstituted 1,3-diazaoxindole. researchgate.netbme.hu This strategy allows for the introduction of diversity at other positions of the scaffold while the nitrogen is protected.

The selective removal of the DMB group is a critical step. Studies have shown that the ease of debenzylation can be influenced by other substituents on the 1,3-diazaoxindole ring system, highlighting the importance of understanding the electronic effects at play. bme.hu

Table 2: Synthesis of 1,3-Diazaoxindoles using 2,4-Dimethoxybenzyl Moiety

| Reactant | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-chloropyrimidin-5-yl)acetate | 2,4-Dimethoxybenzylamine | N-(2,4-dimethoxybenzyl)-4-chloro-1,3-diazaoxindole | DMB as a protecting group | bme.hu |

Preparation of Heterocyclic Systems with Pharmacological Interest

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. openmedicinalchemistryjournal.comnih.gov this compound can be employed in the synthesis of various heterocyclic systems.

For example, isocyanates are known to react with amidines to form 1,2,4-triazol-3-ones, a class of heterocycles with potential biological activities. rsc.org The reaction proceeds through a [3+2] annulation, where the amidine and isocyanate components form the five-membered triazolone ring. rsc.org The use of this compound in such reactions would lead to the corresponding N-substituted triazolones.

Furthermore, isocyanides, which can be related to isocyanates, react with 1,3-dicarbonyl compounds to produce enaminones. researchgate.net These compounds are versatile synthetic intermediates for the preparation of other heterocyclic systems like pyrroles and aziridines. researchgate.net The reactivity of the isocyanate group allows for its incorporation into various ring-forming strategies to generate novel heterocyclic scaffolds for drug discovery programs. chimia.ch

Table 3: Heterocyclic Systems Synthesized Using Isocyanate Reactivity

| Heterocycle Class | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| 1,2,4-Triazol-3-ones | [3+2] Annulation | Amidines and Isocyanates | rsc.org |

Strategic Implementation in Medicinal Chemistry Synthetic Programs

The strategic use of this compound and its derivatives in medicinal chemistry programs stems from the versatile nature of the 2,4-dimethoxybenzyl (DMB) group. jst.go.jp It can be employed as a protecting group for amines and sulfamates, offering stability under a range of conditions and allowing for selective deprotection. researchgate.netresearchgate.net

This protecting group strategy is crucial for multi-step syntheses where different functional groups need to be manipulated without interfering with others. researchgate.net The DMB group's sensitivity to acidic cleavage provides a reliable method for its removal at a desired stage of the synthesis. researchgate.netbme.hu

Moreover, the isocyanate functionality itself is a key building block for creating ureas, carbamates, and various heterocyclic systems. rsc.orggoogle.com This allows for the introduction of the DMB moiety as part of a larger structural motif, which can be a pharmacophore or a key linking unit in a molecule designed to interact with a biological target. The ability to generate diverse libraries of compounds by reacting this compound with various amines, alcohols, or other nucleophiles makes it a valuable tool in high-throughput screening and lead optimization efforts. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2,4 Dimethoxybenzyl Isocyanate Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,4-dimethoxybenzyl isocyanate derivatives. bbhegdecollege.comscribd.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In ¹H NMR spectra of derivatives such as ureas and carbamates, the protons of the 2,4-dimethoxybenzyl (DMB) moiety exhibit characteristic signals. clockss.org The aromatic protons on the dimethoxy-substituted ring typically appear as a set of multiplets between δ 6.4 and 7.2 ppm. clockss.orgsci-hub.box Specifically, the proton at the C5 position shows a doublet around δ 7.1-7.2 ppm, while the protons at C3 and C6 positions resonate at higher fields. clockss.orgjst.go.jp The two methoxy (B1213986) groups (at C2 and C4) give rise to sharp singlet peaks around δ 3.8 ppm. clockss.orgjst.go.jp The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are also distinctive, appearing as a singlet or a doublet (depending on coupling with a nearby N-H proton) typically between δ 4.3 and 5.2 ppm. clockss.orgjst.go.jp

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govconicet.gov.ar For the DMB group, the aromatic carbons attached to the methoxy groups (C2 and C4) are highly shielded and resonate at approximately δ 158-162 ppm. clockss.orgjst.go.jp The other aromatic carbons appear in the δ 98-132 ppm range. clockss.orgjst.go.jp The carbon of the newly formed functional group, such as the carbonyl (C=O) in a urea (B33335) or carbamate (B1207046), is particularly diagnostic, with a chemical shift in the range of δ 155-165 ppm.

The following table summarizes representative NMR data for a derivative, 1-(minocyclohepta[b]thiophen-2-yl)-3-(2,4-dimethoxybenzyl)urea. sci-hub.box

Interactive Table 1: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (DMB, C5) | 7.18 | d | 8.2 |

| Aromatic H (DMB, C3) | 6.43 | d | 2.4 |

| Methylene (CH₂) | 4.38 | s | - |

| Methoxy (OCH₃) | 3.89 | s | - |

| Methoxy (OCH₃) | 3.82 | s | - |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups and monitoring the progress of reactions involving this compound. mt.comazom.com The key to its utility in this context is the distinct and strong absorption band of the isocyanate group (-N=C=O). remspec.com

The asymmetrical stretching vibration of the isocyanate functional group produces a characteristic sharp peak in the region of 2250–2285 cm⁻¹. remspec.comresearchgate.net When this compound reacts to form derivatives like ureas or carbamates, this peak disappears completely, providing a clear indication of reaction completion. remspec.com

In its place, new absorption bands appear that are characteristic of the product. For instance, the formation of a urea derivative is confirmed by the appearance of a strong C=O (carbonyl) stretching band, typically around 1630-1650 cm⁻¹, and N-H stretching vibrations around 3300-3500 cm⁻¹. rsc.org Similarly, a carbamate derivative will show a prominent C=O stretch, usually at a slightly higher frequency than ureas, around 1680-1730 cm⁻¹. jst.go.jpbeilstein-journals.org The spectra of the derivatives also retain characteristic bands for the DMB group, including C-H aromatic stretches, C=C aromatic ring stretches (around 1615 and 1500 cm⁻¹), and strong C-O ether stretches (around 1200-1250 cm⁻¹). clockss.orgjst.go.jp

Interactive Table 2: Key IR Absorption Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Presence in Reactant/Product |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Reactant (Disappears) |

| Amine (N-H) | Stretch | 3300 - 3500 | Product (Appears) |

| Urea (C=O) | Stretch | 1630 - 1650 | Product (Appears) |

| Carbamate (C=O) | Stretch | 1680 - 1730 | Product (Appears) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized derivatives and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. sci-hub.boxjst.go.jp The measured mass-to-charge ratio (m/z) of this molecular ion allows for the precise confirmation of the compound's molecular formula. jst.go.jp

The fragmentation of this compound derivatives under mass spectrometric conditions often follows predictable pathways. A very common and dominant fragmentation is the cleavage of the benzylic C-N bond. This cleavage results in the formation of the highly stable 2,4-dimethoxybenzyl cation, which gives a prominent peak at an m/z of 151. The observation of this fragment is a strong indicator of the presence of the DMB moiety within the molecule. Other fragments may arise from the loss of the methoxy groups (-OCH₃) or from fragmentation of the other substituent attached to the urea or carbamate nitrogen. researchgate.net

Interactive Table 3: Common Mass Spectrometry Fragments for DMB-Derivatives

| m/z Value | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| [M+H]⁺ or [M+Na]⁺ | Molecular Ion | Confirms Molecular Weight of the Derivative jst.go.jp |

| 151 | [C₉H₁₁O₂]⁺ | 2,4-Dimethoxybenzyl cation (Characteristic) |

| 121 | [C₈H₉O]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the m/z 151 fragment |

X-ray Crystallography for Definitive Structural Assignment and Stereochemical Analysis

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. researchgate.netresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. vensel.org

This level of detail is crucial for confirming the connectivity of atoms, establishing the stereochemistry at chiral centers, and understanding the molecule's preferred conformation in the solid state. For example, in the crystal structure of N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, a thiourea (B124793) derivative, the analysis confirmed the molecular geometry and provided insights into intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. researchgate.net Such analyses are invaluable for understanding structure-property relationships. The data obtained, including the unit cell dimensions and space group, serve as an absolute reference for the compound's structure. vensel.orgccspublishing.org.cn

Future Research Directions and Emerging Applications of 2,4 Dimethoxybenzyl Isocyanate

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene, a process that poses significant environmental and safety risks. rsc.orgrsc.org Consequently, a primary focus of future research is the development of sustainable and greener synthetic routes for 2,4-Dimethoxybenzyl isocyanate. The goal is to replace hazardous reagents and minimize waste generation. biorizon.eu

Several phosgene-free methods are being explored for isocyanate synthesis and could be adapted for this compound. rsc.org These include:

Carbonylation of Amines and Nitro Compounds: Catalytic carbonylation of the corresponding 2,4-dimethoxybenzylamine (B23717) or nitro precursor using carbon monoxide or other C1 sources presents a more environmentally benign alternative to phosgenation. researchgate.net Group VIII metal complexes are often employed as catalysts in these transformations. researchgate.net

Rearrangement Reactions: Classic rearrangements such as the Curtius, Hoffman, and Lossen reactions provide non-phosgene pathways to isocyanates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively. beilstein-journals.orgresearchgate.net These methods are frequently used for laboratory-scale synthesis and could be optimized for producing this compound. researchgate.net

Alternative Reagents: The use of safer reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) has been shown to convert amines to isocyanates under mild, room-temperature conditions. chemrxiv.org Another approach involves dehydrating N-formamides using reagents like p-toluenesulfonyl chloride (pTsCl), which offers a greener protocol with a simplified work-up. researchgate.net

Bio-based Feedstocks: A long-term goal is to produce isocyanates from renewable raw materials like lignin (B12514952) or carbohydrates. rsc.orgbiorizon.eursc.org Research into converting biomass-derived aromatic compounds into functionalized amines could pave the way for a fully bio-based synthesis of this compound.

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Advantages |

| Catalytic Carbonylation | 2,4-Dimethoxybenzylamine or Nitro-precursor | CO, Group VIII Metal Catalysts | Avoids phosgene, potentially high atom economy. researchgate.net |

| Curtius Rearrangement | 2,4-Dimethoxybenzoyl Azide | Heat or UV light | Phosgene-free laboratory method. beilstein-journals.orgresearchgate.net |

| Staudinger-Aza-Wittig | 2,4-Dimethoxybenzyl Azide | Triphenylphosphine, CO₂ | Mild conditions, compatible with many functional groups. beilstein-journals.org |

| From Urethanes | Carbamate (B1207046) of 2,4-Dimethoxybenzylamine | Heat, Catalysts | Allows for isocyanate recycling from polyurethane waste. acs.org |

| From Formamides | N-(2,4-Dimethoxybenzyl)formamide | Dehydrating agents (e.g., pTsCl) | Reduced toxicity of reagents, simplified protocol. researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The isocyanate functional group is inherently reactive, readily participating in addition reactions with a wide range of nucleophiles. nih.gov Future research will focus on exploring the unique reactivity of this compound, particularly how the electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring influence the electrophilicity of the isocyanate carbon.

Key areas of investigation include:

Catalytic Cyclotrimerization: The formation of isocyanurates through the cyclotrimerization of isocyanates is a well-known transformation that imparts enhanced thermal stability and weatherability to materials. tue.nl Research into selective and efficient catalysts for the cyclotrimerization of this compound could lead to novel cross-linkers and polymers with tailored properties. tue.nl Both Lewis basic catalysts and various metal-containing catalysts are known to promote this reaction. tue.nl

Synthesis of Heterocycles: Isocyanates are valuable building blocks for a vast array of heterocyclic compounds. researchgate.net Catalytic transformations involving this compound and other reactants can provide access to complex molecular architectures relevant to pharmaceuticals and agrochemicals. For instance, base-catalyzed reactions with epoxides can yield 2-oxazolidones. researchgate.net

Novel Polymer Architectures: Beyond traditional polyurethanes, the reactivity of this compound can be harnessed to create unconventional polymer structures. Ring-opening polymerization of functional cyclic carbonates with amines offers an isocyanate-free route to polyhydroxyurethanes, and the unique structure of the 2,4-dimethoxybenzyl group could be incorporated to tailor polymer properties. nih.gov

Benzylic C–H Functionalization: While not a reaction of the isocyanate group itself, novel catalytic methods for C–H isocyanation are emerging. nih.gov A copper-catalyzed protocol allows for the direct conversion of benzylic C–H bonds into isocyanates. rsc.orgrsc.org Applying such a strategy to 2,4-dimethoxytoluene (B1295152) would represent a highly efficient, one-step synthesis of this compound.

| Transformation Type | Reactant(s) | Product Type | Potential Application |

| Addition Reactions | Amines, Alcohols, Thiols | Ureas, Carbamates, Thiocarbamates | Drug discovery, materials science. nih.gov |

| Cyclotrimerization | Three molecules of the isocyanate | Isocyanurate | High-performance coatings, cross-linkers. tue.nl |

| [2+2] Cycloaddition | Two molecules of the isocyanate | Uretidione | Reversible linkages in polymers. nih.gov |

| Reaction with Epoxides | Epoxides (with catalyst) | 2-Oxazolidone | Heterocyclic synthesis. researchgate.net |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. rsc.org The integration of this compound into these workflows is a promising future direction.

Challenges with handling highly reactive reagents like isocyanates in automated systems are being overcome through innovative strategies. youtube.com A key development is the use of protocols that generate and use the isocyanate in situ, avoiding the need to store the reactive intermediate. rsc.orgrsc.org A copper-catalyzed benzylic C–H isocyanation method has been developed specifically for high-throughput experimentation (HTE). rsc.org This allows for the rapid creation of diverse libraries of benzylic ureas for biological screening by forming the benzyl isocyanate intermediate, which is then immediately coupled with various amines without purification. rsc.orgrsc.org

This approach offers several advantages for automation:

Operational Simplicity: The methods use readily available catalysts and reagents. rsc.org

Broad Substrate Scope: High functional group tolerance allows for a wide range of molecules to be synthesized. rsc.org

Efficiency: The sequential one-pot process eliminates the need for intermediate purification, streamlining the workflow. rsc.org

The use of isocyanate-functionalized resins also lends itself to parallel synthesis formats, where the immobilization of the reactive group allows for controlled, one-to-one stoichiometry and simplified purification. nih.gov Adapting these strategies for this compound could significantly accelerate the discovery of new functional molecules and materials.

Computational Design and Predictive Modeling of New 2,4-Dimethoxybenzyl-Functionalized Reagents

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new reagents and experiments, ultimately saving time and resources.

For this compound, computational approaches can be applied in several key areas:

Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as urethane (B1682113) formation or cyclotrimerization. researchgate.netmdpi.com This allows researchers to understand the catalytic cycle, identify transition states, and predict reaction barriers, providing a rationale for catalyst selection and reaction optimization. chemrxiv.org

Reactivity Prediction: Computational models can elucidate the electronic effects of the 2,4-dimethoxybenzyl group on the reactivity of the isocyanate. researchgate.net By calculating properties like the partial charge on the isocyanate carbon, researchers can predict its electrophilicity and relative reactivity towards different nucleophiles.

Design of Novel Reagents: Predictive modeling can accelerate the design of new functionalized reagents based on the this compound scaffold. patsnap.com By simulating the properties of hypothetical molecules, scientists can prioritize synthetic targets that are most likely to exhibit desired characteristics, whether for biological activity or material performance. The development of accurate atomistic models is crucial for reliably predicting the physical properties of new isocyanate-based materials. nih.gov

The synergy between computational modeling and experimental work is expected to drive innovation, enabling the rational design of novel 2,4-Dimethoxybenzyl-functionalized reagents with precisely tailored properties for a range of advanced applications.

Q & A

Q. What strategies optimize the one-pot deprotection of DMB and Boc groups in tandem protection schemes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.